(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine
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Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the bet bromodomain, which plays important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
It is suggested that similar compounds interact with their targets, such as the bet bromodomain, leading to changes in the function of these proteins .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cancer, inflammation, obesity, cardiovascular disease, and neurological disorders through their interaction with the bet bromodomain .
Result of Action
Similar compounds have been reported to have anti-proliferative activities against various cell lines .
Future Directions
The future directions for the research on this compound could involve further exploration of its potential as an inhibitor for various enzymes. For instance, its potential as a MAGL inhibitor could be further explored for its therapeutic potential in central nervous system-related diseases . Similarly, its potential as a histone deacetylase inhibitor could be further explored for its anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine involves the reaction of 2-aminophenol with formaldehyde and an amine. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then undergoes cyclization to form the oxazine ring . This method typically requires mild reaction conditions and can be performed in aqueous or organic solvents.
Another method involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and results in the formation of the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the original compound.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: This compound is similar in structure but has a hydroxyl group instead of an amine group.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This derivative has a sulfonamide group and is studied for its potential as a BET bromodomain inhibitor.
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUMUKUDJXGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306021 |
Source
|
Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54252-56-1 |
Source
|
Record name | 54252-56-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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